molecular formula C17H19NO3S B2552764 (E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1798406-82-2

(E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No. B2552764
CAS RN: 1798406-82-2
M. Wt: 317.4
InChI Key: BSLAOCOMYABONO-ONEGZZNKSA-N
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Description

The compound "(E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide" is a multifaceted molecule that incorporates several heterocyclic components, such as furan and thiophene rings, which are known for their electronic properties, and a tetrahydro-2H-pyran ring, which adds to the molecule's complexity. Although the specific compound is not directly studied in the provided papers, related compounds with furan and acrylamide groups have been investigated, which can give insights into the behavior and properties of similar structures.

Synthesis Analysis

The synthesis of related acrylamide compounds has been explored in the literature. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide was achieved using green chemistry principles under microwave radiation, which suggests that similar methods could potentially be applied to the synthesis of the compound . The use of microwave radiation is a modern technique that can enhance reaction rates and selectivity.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives has been characterized in some studies. For example, crystal structures of related N-tosylacrylamide compounds have been determined, showing that the conformation about the C=C bond is E, which is also reflected in the name of the compound of interest . The inclination of the furan and phenyl rings to the acrylamide mean plane in these compounds provides valuable information about the potential steric and electronic interactions in similar molecules .

Chemical Reactions Analysis

Chemical reactions involving acrylamide derivatives can be quite diverse. The ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by various fungi to produce (R)-2-cyano-3-(furan-2-yl) propanamide demonstrates the potential for biocatalytic transformations in these types of compounds . This suggests that the compound of interest may also undergo similar biotransformations, which could be useful in producing enantiomerically pure substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be inferred from related studies. For instance, the formation of inversion dimers and the presence of N—H⋯O hydrogen bonds in the crystal structures of similar compounds indicate that the compound of interest may also exhibit hydrogen bonding, which can affect its solubility, melting point, and other physical properties . Additionally, the presence of a CN-bearing stereogenic center in the biotransformation product of a related compound suggests that the compound of interest may also exhibit chirality, which is an important consideration in pharmaceutical applications .

Scientific Research Applications

Intramolecular Cyclization and Chemical Synthesis

  • Intramolecular cyclization processes involving derivatives of acrylates containing furan and thiophene moieties have been studied, indicating the potential for creating complex heterocyclic structures useful in organic synthesis and material science. These processes can lead to various furan and thiophene fused systems, which are of interest in the development of new chemical entities with unique properties (Pevzner, 2021) Cyclization of Mercaptomethyl Derivatives.

Catalysis and Organic Reactions

  • Research on palladium-catalyzed direct alkenation of thiophenes and furans has expanded the toolkit for synthesizing olefinic substrates. This methodology facilitates the creation of mono-alkenylated products, demonstrating the utility of these compounds in constructing complex organic molecules through regioselective C–H bond functionalization (Zhao et al., 2009) Palladium-catalyzed Alkenation.

Supramolecular Chemistry and Crystal Engineering

  • Studies on the crystal packing of furan/thiophene carboxamide compounds have shown the influence of aromaticity on supramolecular arrangements. Such research is crucial for understanding the molecular interactions that dictate the assembly of complex structures, which has implications in materials science and nanotechnology (Rahmani et al., 2016) Supramolecular Effect of Aromaticity.

Antimicrobial Applications

  • Novel chitosan Schiff bases derived from heterocyclic moieties, including furan and thiophene derivatives, have been synthesized and shown to possess antimicrobial activity. This highlights the potential of furan and thiophene-containing compounds in developing new antimicrobial agents (Hamed et al., 2020) Chitosan Schiff Bases Antimicrobial Activity.

Nonlinear Optical Properties

  • Pyrene derivatives, including those with thiophene moieties, have demonstrated significant third-order nonlinear optical properties. Such findings are important for the development of new materials for optoelectronic and bio-imaging applications, indicating the utility of furan and thiophene derivatives in advanced technological applications (Shi et al., 2017) Nonlinear Optical Response of Pyrene Derivatives.

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(4-3-14-5-8-21-12-14)18-13-17(6-9-20-10-7-17)15-2-1-11-22-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAOCOMYABONO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

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